molecular formula C11H21NO3 B3393344 cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 2326413-71-0

cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B3393344
CAS No.: 2326413-71-0
M. Wt: 215.29
InChI Key: ADHBFIMXBSFQLJ-BDAKNGLRSA-N
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Description

cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 955028-75-8) is a piperidine derivative with a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . The compound features a cis-configuration of the hydroxyl (-OH) and methyl (-CH₃) groups at the 3- and 4-positions of the piperidine ring, respectively, and a tert-butyl carbamate protecting group at the 1-position. This stereochemistry is critical for its applications in asymmetric synthesis and pharmaceutical intermediates .

The compound is typically stored at room temperature in moisture-free, sealed conditions to prevent hydrolysis of the carbamate group .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHBFIMXBSFQLJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group at position 3 undergoes selective oxidation to form a ketone. Dess-Martin periodinane (DMP) and Swern oxidation are commonly employed due to their efficiency and compatibility with sensitive functional groups.

Reagent Conditions Product Yield Source
Dess-Martin periodinaneDichloromethane, RT, 16 h3-keto-4-methylpiperidine-1-carboxylate85–92%
Oxalyl chloride (Swern)DMSO, -78°C to RT3-keto-4-methylpiperidine-1-carboxylate78–85%

The tert-butyl carbamate remains stable under these conditions, avoiding unintended deprotection.

Esterification and Protection of the Hydroxyl Group

The hydroxyl group can be derivatized to improve solubility or block reactivity during multi-step syntheses.

Reaction Type Reagent Conditions Product Yield
AcetylationAcetic anhydride, pyridineRT, 12 h3-acetoxy-4-methylpiperidine-1-carboxylate90–95%
SilylationTBSCl, imidazoleDMF, 0°C to RT, 6 h3-TBS-ether derivative88–93%

These protections are reversible under acidic (TBS) or basic (acetate) conditions, enabling selective deprotection.

Nucleophilic Substitution

Activation of the hydroxyl group as a leaving group (e.g., tosylate or mesylate) facilitates nucleophilic substitution:

Leaving Group Reagent Nucleophile Product Yield
TosylateTsCl, pyridineSodium azide (NaN₃)3-azido-4-methylpiperidine-1-carboxylate75–80%
MesylateMsCl, Et₃NPotassium thioacetate3-thioacetate derivative70–78%

This strategy is pivotal for introducing amines, thiols, or halides at position 3.

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to expose the secondary amine:

Acid Conditions Product Yield
Trifluoroacetic acid (TFA)DCM, RT, 2 h3-hydroxy-4-methylpiperidine95–98%
HCl (gaseous)Dioxane, 0°C, 1 hHydrochloride salt90–94%

The free amine can undergo further alkylation or acylation.

Ring Functionalization

The piperidine ring participates in alkylation or hydrogenation reactions:

  • N-Alkylation : After Boc deprotection, the amine reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

  • Hydrogenation : The ring remains stable under catalytic hydrogenation (H₂/Pd-C), preserving stereochemistry .

Stereochemical Considerations

The cis configuration of the hydroxyl and methyl groups influences reaction outcomes:

  • Oxidation retains stereochemistry due to the rigid chair conformation of the piperidine ring.

  • Nucleophilic substitutions proceed with inversion, confirmed by X-ray crystallography.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development
    • Building Block for Drug Synthesis : Cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to novel therapeutic agents targeting diseases such as Alzheimer's and other neurological disorders .
    • Modulation of Muscarinic Receptors : Research indicates that compounds similar to this compound may act as positive allosteric modulators of M4 muscarinic acetylcholine receptors, which are implicated in cognitive functions and could be beneficial in treating conditions like Alzheimer's disease .
  • Neuropharmacology
    • GABA System Interaction : The compound has shown potential effects on the GABA neurotransmitter system, which is crucial for managing anxiety and mood disorders. Its derivatives may serve as substrate-competitive inhibitors of neuronal GABA uptake, providing avenues for therapeutic interventions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Piperidine Ring Formation : The initial step often includes the cyclization of appropriate precursors to form the piperidine ring.
  • Functional Group Modifications : Hydroxyl and carboxylate groups are introduced through hydrolysis and esterification processes, respectively .

Case Studies

StudyFindings
Study on M4 PAMsDemonstrated that selective activation of M4 mAChRs can reverse hyperdopaminergic behaviors in preclinical models, suggesting potential therapeutic effects for cognitive disorders .
GABA System ResearchInvestigated the role of piperidine derivatives in modulating GABA uptake, highlighting their relevance in treating psychiatric disorders .

Comparison with Similar Compounds

Key Structural Analogs

The most relevant structural analog identified is cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1, C₁₂H₁₉NO₃, MW: 225.28 g/mol) . Below is a comparative analysis:

Property cis-tert-Butyl 3-Hydroxy-4-Methylpiperidine-1-Carboxylate cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-Carboxylate
Molecular Formula C₁₁H₂₁NO₃ C₁₂H₁₉NO₃
Molecular Weight (g/mol) 215.29 225.28
Key Functional Groups Hydroxyl (-OH), methyl (-CH₃), tert-butyl carbamate Ketone (5-oxo), tert-butyl carbamate, fused cyclopentane-pyrrole ring
Ring System Piperidine (6-membered) Cyclopenta[c]pyrrole (fused 5- and 6-membered rings)
Stereochemical Complexity Cis-configuration of -OH and -CH₃ Cis-configuration of substituents on the fused ring system
Potential Applications Chiral intermediate in drug synthesis Intermediate for functionalization (e.g., ketone reduction)

Structural and Functional Differences

Ring System and Strain :

  • The piperidine ring in the target compound is a flexible 6-membered ring, whereas the cyclopenta[c]pyrrole analog contains a fused 5- and 6-membered ring system, introducing ring strain and conformational rigidity . This difference impacts reactivity and synthetic accessibility.

Functional Group Reactivity :

  • The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, the ketone in the cyclopenta derivative offers a site for nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols .

Synthetic Utility :

  • The tert-butyl carbamate group in both compounds serves as a protective group for amines. However, the cis-configuration in the target compound may require stereoselective synthesis (e.g., asymmetric hydrogenation), while the cyclopenta derivative’s fused ring system might involve cycloaddition or ring-closing metathesis strategies .

Physicochemical Properties :

  • The higher molecular weight of the cyclopenta derivative (225.28 vs. 215.29 g/mol) could influence pharmacokinetic properties, such as membrane permeability, if used in drug development.

Research Findings and Methodological Insights

  • Spectroscopic Characterization : Both compounds are characterized using ¹H-NMR and ¹³C-NMR to confirm stereochemistry and functional groups . For instance, the hydroxyl proton in the target compound would appear as a broad singlet in ¹H-NMR, while the ketone in the cyclopenta derivative would lack such a signal .
  • X-ray Crystallography : Programs like SHELX are critical for resolving the cis-configuration in these compounds, ensuring accurate structural determination .

Biological Activity

Cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a unique structure that includes a hydroxyl group and a tert-butyl ester, which contribute to its interaction with various biological targets.

The molecular formula of this compound is C11H19NO3C_{11}H_{19}NO_3 with a molecular weight of approximately 215.28 g/mol. Its structural features allow for diverse chemical reactivity, including:

  • Hydroxyl Group : Capable of undergoing oxidation and esterification.
  • Piperidine Ring : Provides a framework for interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cancer signaling pathways. This positions the compound as a potential candidate for cancer therapy.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits significant biological activity:

  • Anticancer Properties : Initial studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, indicating potential uses in treating neurological disorders.

Data Table: Biological Activity Summary

Biological Activity Description References
Anticancer ActivityInduces apoptosis in specific cancer cell lines; potential kinase inhibitor.
Neurotransmitter InteractionModulates dopamine and serotonin pathways; suggests therapeutic potential for neurological disorders.
Enzyme InhibitionInhibits specific kinases involved in cancer signaling pathways.

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on FaDu hypopharyngeal tumor cells.
    • Findings : The compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics, indicating its potential as an anticancer agent.
  • Neuropharmacological Study :
    • Objective : To assess the effects on neurotransmitter systems.
    • Findings : The compound showed promising results in modulating neurotransmitter release, suggesting applications in treating mood disorders.

Research Findings

Recent literature highlights the significance of this compound in various research applications:

  • Synthesis Applications : Used as an intermediate in the synthesis of bioactive molecules.
  • Medicinal Chemistry : Investigated for its role as a scaffold for developing new therapeutic agents targeting cancer and neurological conditions.

Q & A

Basic Research Questions

Q. How can the stereochemistry of cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate be confirmed experimentally?

  • Methodological Answer : Stereochemical confirmation requires a combination of NMR spectroscopy and X-ray crystallography. For NMR, analyze coupling constants (e.g., 3JHH^3J_{HH}) between protons on the piperidine ring and hydroxy/methyl groups to infer spatial relationships. For definitive proof, single-crystal X-ray diffraction is recommended. Use SHELXL for structural refinement, as it is widely validated for small-molecule crystallography . The InChIKey (ADHBFIMXBSFQLJ-BDAKNGLRSA-N) and SMILES string (C[C@@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C) provided in the compound's metadata can guide computational modeling of expected diffraction patterns .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer : A common approach involves protecting group strategies. For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxy functionalities during piperidine ring formation. Tosylation of intermediates (e.g., using p-toluenesulfonyl chloride in pyridine) followed by azide displacement (e.g., NaN₃ in DMF) has been employed in analogous piperidine derivatives. Yields for such steps vary (53–68% for tosylates, >90% for azides), with reaction times optimized via thin-layer chromatography (TLC) monitoring .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Based on structurally related piperidine-carboxylates, assume acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, avoid water contact to prevent exothermic reactions; instead, use inert absorbents. First-aid measures include rinsing eyes with water for ≥15 minutes and seeking medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized during the synthesis of this compound?

  • Methodological Answer : Diastereomer formation often arises from incomplete stereocontrol during ring closure or protecting group installation. To mitigate this, optimize reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DoE). For example, in analogous syntheses, slow tosylation (48 hours) improved selectivity, while rapid azide displacement reduced epimerization. Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) or crystallization may resolve remaining diastereomers .

Q. What computational tools can predict hydrogen-bonding interactions in crystalline forms of this compound?

  • Methodological Answer : Graph-set analysis, as implemented in CrystalExplorer or Mercury, can model hydrogen-bonding networks using crystallographic data. The hydroxy group and carboxylate oxygen are likely donors/acceptors. Compare predicted patterns (e.g., Etter’s rules for carboxylic acids) with experimental data to validate crystal packing models .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The Boc group stabilizes the piperidine nitrogen against electrophilic attacks but can be selectively removed under acidic conditions (e.g., HCl/dioxane). In azide-alkyne cycloadditions (e.g., CuAAC), the Boc group remains inert, enabling selective functionalization at the hydroxy or methyl positions. Monitor deprotection via IR spectroscopy (loss of C=O stretch at ~1680 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (210–254 nm) or LC-MS is recommended. Use a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). For stereochemical impurities, chiral columns (e.g., Chiralpak IA) or NMR with chiral solvating agents (e.g., Eu(hfc)₃) can differentiate enantiomers .

Data Contradictions and Resolution

  • Contradiction : reports lower yields for cis-tosylates (53%) vs. trans-tosylates (68%), while shows near-quantitative azide displacement.
    • Resolution : The disparity arises from steric hindrance in cis isomers during tosylation. Use bulky bases (e.g., 2,6-lutidine) to improve cis selectivity or employ microwave-assisted synthesis to accelerate slow steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

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